(3R)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Description
(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid substituent at the 3-position of the ring. The stereochemistry at the 3-position (R-configuration) and the fluorine atom introduce steric and electronic effects critical for its applications in medicinal chemistry and drug development. This compound serves as a versatile building block for synthesizing bioactive molecules, particularly in protease inhibitor design and CNS-targeted therapeutics .
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
(3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
BUOPUFGUVSXFRG-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Fluorine vs. This improves binding affinity in enzyme active sites, particularly for proteases.
- Di- vs. Mono-fluorination: The 5,5-difluoro analog (CAS: 2166031-07-6) exhibits higher metabolic stability due to reduced oxidative metabolism at the 5-position, making it preferable for in vivo applications .
- Aryl vs. Alkyl Substituents : The 4-fluorophenyl-substituted analog (CAS: 951167-03-6) introduces aromatic π-stacking interactions, critical for kinase inhibitors but increases molecular weight and logP (predicted ~2.5), reducing aqueous solubility .
Research Implications
- Medicinal Chemistry : Fluorine substitution optimizes pharmacokinetic properties, as seen in the 5,5-difluoro analog’s stability .
- Material Science : The methyl-substituted analog (CAS: 1415018-76-6) demonstrates utility in prodrug design due to its lipophilicity .
- Comparative Studies: The non-fluorinated analog (CAS: 88495-54-9) serves as a control to isolate fluorine’s electronic effects in structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3R)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves three key steps: (i) introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), (ii) fluorination at the 3-position via electrophilic fluorination or nucleophilic substitution, and (iii) carboxylation or oxidation of a precursor. Reaction conditions such as temperature (−20°C to room temperature), solvent polarity (dichloromethane or THF), and catalyst choice (e.g., chiral catalysts for stereocontrol) critically impact yield and purity. For instance, low temperatures minimize side reactions during fluorination, while polar aprotic solvents enhance reagent solubility .
Q. What analytical techniques are recommended for characterizing this compound and ensuring its stereochemical integrity?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve enantiomeric impurities (chiral columns preferred) .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorination, while ¹H/¹³C NMR verifies Boc group integrity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Disposal : Incinerate via licensed waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How does the stereochemistry at the 3R position influence the compound’s biological activity, and what strategies are used to resolve enantiomeric impurities?
- Answer : The 3R configuration enhances binding affinity to target enzymes (e.g., proteases or kinases) by optimizing spatial alignment with hydrophobic pockets. Enantiomeric impurities (>98% ee required) are resolved via:
- Chiral Chromatography : Use of cellulose-based columns .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts during fluorination .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploiting differential solubility of enantiomers .
Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do they compare with experimental data?
- Answer :
- Molecular Docking : Predicts binding modes to active sites (e.g., AutoDock Vina) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., fluorine’s electronegativity) with activity .
Discrepancies between computational and experimental data (e.g., IC₅₀ values) often arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement .
Q. How can researchers address discrepancies in biological assay data when testing this compound across different experimental models?
- Answer : Contradictions in IC₅₀ or EC₅₀ values may stem from:
- Assay Conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) altering compound solubility .
- Target Protein Isoforms : Variations in enzyme isoforms between cell lines .
- Compound Stability : Degradation under assay conditions (monitor via LC-MS) .
Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal assays (SPR vs. fluorescence polarization) .
Q. What are the key considerations in designing a scalable synthesis protocol for this compound while maintaining stereochemical purity?
- Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps .
- Catalyst Recycling : Immobilize chiral catalysts on silica to reduce costs .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Cryogenic Conditions : Scale low-temperature steps using jacketed reactors .
Pilot studies must balance reaction time (≤24 hr) and yield (≥70%) to meet cGMP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
